![molecular formula C5H10ClNO B1449923 3-アザビシクロ[3.1.0]ヘキサン-1-オール塩酸塩 CAS No. 1783356-49-9](/img/structure/B1449923.png)

3-アザビシクロ[3.1.0]ヘキサン-1-オール塩酸塩

説明

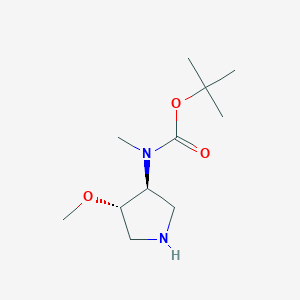

“3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1783356-49-9 . It has a molecular weight of 135.59 and its IUPAC name is 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The InChI code for “3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride” is 1S/C5H9NO.ClH/c7-5-1-4(5)2-6-3-5;/h4,6-7H,1-3H2;1H . The Smiles notation is Cl.OC12CNCC1C2 .Chemical Reactions Analysis

The key step in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 135.59 and its IUPAC name is 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride .科学的研究の応用

潜在的な抗腫瘍剤

スピロ縮合したバルビツール酸と3-アザビシクロ[3.1.0]ヘキサン骨格を含む一連の複素環式化合物は、潜在的な抗腫瘍剤として研究されてきました . これらの化合物は、細胞周期ステージにわたるHeLa細胞とCT26細胞の分布に有意な影響を与え、SubG1期に細胞の蓄積とアポトーシス誘導を示しました .

抗増殖活性

これらの化合物は、ヒト赤白血病(K562)、Tリンパ球(Jurkat)、および子宮頸癌(HeLa)ならびにマウス結腸癌(CT26)およびアフリカミドリザル腎臓上皮(Vero)細胞株において抗増殖活性を示しました . スクリーニングされた化合物の中で最も効果的なものは、すべての試験された細胞株に対して4.2〜24.1μMの範囲のIC50を示します .

アクチンフィラメントの破壊

共焦点顕微鏡を用いて、試験された3-アザスピロ[ビシクロ[3.1.0]ヘキサン-2,5'-ピリミジン]で処理した後、HeLa細胞の最大90%およびCT26細胞の最大64%の細胞質において、アクチンフィラメントが消失し、粒状のアクチンが拡散的に分布することがわかりました .

複雑なアルカロイド様化合物の合成

スピロ縮合したバルビツール酸と3-アザビシクロ[3.1.0]ヘキサン部分を持つ生物学的に興味深い複雑なアルカロイド様化合物のジアステレオ選択的合成が記載されています . これは、開発された方法論に従って、in situで生成されたアロキサン誘導体のワンポット三成分1,3-双極子環状付加反応によって行われました .

アザ[3.1.0]二環系の構築

3-アザビシクロ[3.1.0]ヘキサンは、天然物や生物活性化合物に見られる一般的な構造成分です . 立体的に制限された高度に置換されたアザ[3.1.0]二環系を生成するために使用されるアルケン類の塩基促進型分子内付加が報告されています .

生物活性化合物の開発

この反応は、生物活性化合物の簡潔かつ多様な全合成の開発に適用できる、飽和アザ[3.1.0]二環系を含む縮合二環式化合物のために特別に設計されました .

作用機序

Target of Action

The 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is often present in various natural and synthetic biologically active compounds . It is actively used in drug design and is capable of acting on various biological targets .

Biochemical Pathways

The compound affects various biochemical pathways, depending on the specific biological target. For example, it has been noted in protease inhibitors, which show antiviral properties . The exact pathways and their downstream effects would depend on the specific biological target and the context of use.

Result of Action

The molecular and cellular effects of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride’s action would depend on the specific biological target and the context of use. For example, it has been noted in protease inhibitors, which show antiviral properties .

生化学分析

Biochemical Properties

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride can bind to certain receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance neurotransmitter release by inhibiting monoamine oxidase, leading to increased synaptic transmission. In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, as seen with monoamine oxidase. This binding interaction prevents the enzyme from breaking down monoamines, resulting in elevated levels of these neurotransmitters. Additionally, 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride can modulate receptor activity by binding to receptor sites, altering their conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity or hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological processes .

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity. Understanding the transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization and its impact on cellular processes are areas of active investigation .

特性

IUPAC Name |

3-azabicyclo[3.1.0]hexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-1-4(5)2-6-3-5;/h4,6-7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUJIUCPKWSWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783356-49-9 | |

| Record name | 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B1449840.png)

![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)

![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)

![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)